1-(Chloromethyl)-1-(3-ethoxypropyl)cyclopropane
Description
1-(Chloromethyl)-1-(3-ethoxypropyl)cyclopropane is a cyclopropane derivative with a chloromethyl group and a 3-ethoxypropyl substituent. The cyclopropane ring introduces significant ring strain (~27 kcal/mol), enhancing its reactivity in ring-opening and substitution reactions . The chloromethyl group acts as a reactive site for nucleophilic attacks, while the 3-ethoxypropyl substituent (an ether-containing alkyl chain) contributes to solubility in polar organic solvents and modulates steric effects. This compound is primarily used in organic synthesis as an intermediate for pharmaceuticals and agrochemicals due to its balanced reactivity and stability profile .
Properties
Molecular Formula |
C9H17ClO |
|---|---|
Molecular Weight |
176.68 g/mol |
IUPAC Name |
1-(chloromethyl)-1-(3-ethoxypropyl)cyclopropane |
InChI |
InChI=1S/C9H17ClO/c1-2-11-7-3-4-9(8-10)5-6-9/h2-8H2,1H3 |
InChI Key |
ZBTLZORISHIKCF-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCC1(CC1)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
| Compound Name | Key Substituents | Unique Properties | Applications |
|---|---|---|---|
| 1-(Chloromethyl)-1-(3-ethoxypropyl)cyclopropane | Chloromethyl, 3-ethoxypropyl | High reactivity (cyclopropane strain + Cl), moderate solubility (ethoxy group) | Pharmaceutical intermediates |
| 1-(Bromomethyl)-1-(1-methoxypropan-2-yl)cyclopropane | Bromomethyl, methoxypropyl | Higher reactivity (Br better leaving group), lower thermal stability | Cross-coupling reactions |
| 1-(Chloromethyl)-1-[2-(ethylsulfanyl)ethyl]cyclopropane | Chloromethyl, ethylsulfanyl | Enhanced biological interactions (S atom), higher lipophilicity | Antimicrobial agents |
| 1-(3-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid | Chlorophenyl, hydroxymethyl, carboxylic acid | Polar functional groups, pH-dependent solubility | Drug candidates (enzyme inhibition) |
| 1-(Bromomethyl)-1-chlorocyclopropane | Bromomethyl, chloromethyl | Dual halogen reactivity, prone to elimination reactions | Polymer synthesis |
Substituent Effects on Reactivity and Stability
- Halogen Type : Chlorine in the target compound offers moderate reactivity compared to bromine analogs (e.g., 1-(Bromomethyl)-1-(1-methoxypropan-2-yl)cyclopropane), which exhibit faster substitution rates due to bromine’s superior leaving group ability .
- Ether vs.
- Functional Group Diversity : Carboxylic acid derivatives (e.g., 1-(3-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid) enable ionic interactions in biological systems, unlike the neutral ether group in the target compound .
Ring Strain and Stability
- Cyclopropane vs. Cyclobutane : Cyclopropane’s higher ring strain (~27 kcal/mol vs. ~26 kcal/mol in cyclobutane) increases reactivity in ring-opening reactions. For example, 1-(Bromomethyl)-1-cyclopropylcyclobutane exhibits reduced strain and slower reactivity compared to cyclopropane analogs .
- Thermal Stability : The target compound’s ethoxypropyl group stabilizes the structure via steric hindrance, whereas simpler analogs like (Chloromethyl)cyclopropane decompose faster under heat .
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